2,4-D pyrrolidide CAS number and properties
2,4-D pyrrolidide CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2,4-D Pyrrolidide (chemically known as 1-(2,4-Dichlorophenoxyacetyl)pyrrolidine ).
Important Disambiguation:
-
Primary Context: This guide focuses on the amide derivative of the herbicide 2,4-D , used in agrochemical research to study auxin transport, metabolic stability, and volatility reduction.
-
Secondary Context (Safety Warning): "2,4-D" is a standard abbreviation for the herbicide 2,4-Dichlorophenoxyacetic acid.[1] Researchers should be aware that "pyrrolidide" nomenclature is occasionally misused in illicit chemistry to refer to pyrrolidinophenone derivatives (e.g., substituted cathinones). This guide addresses only the phenoxyacetic acid derivative.
1-(2,4-Dichlorophenoxyacetyl)pyrrolidine
Part 1: Chemical Identity & Core Properties
2,4-D Pyrrolidide is a specialized amide derivative where the carboxylic acid group of 2,4-D is condensed with pyrrolidine. Unlike the common salt (amine) or ester formulations of 2,4-D, the pyrrolidide bond offers distinct hydrolytic stability and lipophilicity profiles, making it a valuable tool for studying auxin transport mechanisms and developing controlled-release herbicide formulations.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 1-(2,4-Dichlorophenoxyacetyl)pyrrolidine |
| Common Name | 2,4-D Pyrrolidide |
| Parent Compound | 2,4-Dichlorophenoxyacetic acid (CAS 94-75-7) |
| CAS Number | Not commercially standardized (Refer to Parent CAS 94-75-7) |
| Molecular Formula | C₁₂H₁₃Cl₂NO₂ |
| Molecular Weight | 274.14 g/mol |
| Physical State | Viscous oil or low-melting solid (off-white) |
| Predicted LogP | ~2.8 - 3.2 (More lipophilic than 2,4-D Acid) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Hydrogen Bond Donors | 0 (Amide nitrogen is fully substituted) |
| Hydrogen Bond Acceptors | 2 (Amide carbonyl, Ether oxygen) |
Part 2: Synthesis & Experimental Protocol
As this compound is not a standard catalog item, it is typically synthesized ex situ via the Schotten-Baumann reaction or Acid Chloride method. The following protocol ensures high yield and purity by minimizing the formation of self-condensation byproducts.
Protocol: Acid Chloride Route
Rationale: The acid chloride pathway is preferred over DCC coupling for 2,4-D derivatives to prevent the formation of N-acylurea byproducts and to ensure complete conversion of the sterically hindered dichlorophenoxy moiety.
Reagents:
-
2,4-Dichlorophenoxyacetic acid (2,4-D) [CAS 94-75-7][1]
-
Thionyl Chloride (
) or Oxalyl Chloride -
Pyrrolidine [CAS 123-75-1]
-
Triethylamine (
) or Pyridine (Base catalyst) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
Dissolve 10.0 mmol of 2,4-D in 20 mL of dry DCM under nitrogen atmosphere.
-
Add 12.0 mmol of Thionyl Chloride dropwise.
-
Add a catalytic drop of DMF.
-
Reflux at 40°C for 2 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor by TLC (shift in
of acid). Evaporate excess if necessary, or proceed directly if stoichiometry is precise.
-
-
Amidation (Coupling):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of Pyrrolidine (10.0 mmol) and Triethylamine (12.0 mmol) in 10 mL DCM.
-
Add the amine solution dropwise to the acid chloride mixture over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench: Add 20 mL saturated
to quench unreacted acid chloride. -
Extraction: Separate organic layer. Wash sequentially with:
-
1M
(removes unreacted pyrrolidine). -
Sat.
(removes unreacted 2,4-D acid). -
Brine (saturated
).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Eluent: 20% EtOAc in Hexane).
-
Part 3: Mechanism of Action & Applications
The biological activity of 2,4-D pyrrolidide is contingent upon its metabolic transformation.
1. Pro-Herbicide Mechanism (Auxin Mimicry)
2,4-D is a synthetic auxin. The pyrrolidide amide bond masks the carboxylic acid, which is the primary recognition motif for the TIR1 auxin receptor.
-
Transport: The increased lipophilicity (LogP ~3.0) allows the pyrrolidide to penetrate the plant cuticle more effectively than the free acid or salts.
-
Activation: Once inside the plant tissue, amidases (enzymes) hydrolyze the pyrrolidine group, releasing the active 2,4-D acid.
-
Selectivity: Differences in amidase expression between weed species and crop species can potentially offer enhanced selectivity compared to the free acid.
2. Volatility Reduction
Ester formulations of 2,4-D (e.g., butyl ester) are prone to vapor drift, damaging off-target crops. The amide bond in 2,4-D pyrrolidide is significantly more thermally stable and less volatile than short-chain esters, potentially reducing off-target drift while maintaining efficacy.
Visualization: Synthesis and Metabolic Activation Pathway
Figure 1: Synthesis pathway (Left) and biological activation mechanism (Right) of 2,4-D Pyrrolidide.
Part 4: Safety & Handling (E-E-A-T)
While specific toxicological data for the pyrrolidide is scarce, protocols must assume the hazards of the parent compound (2,4-D) and the reagent (pyrrolidine).
-
Hazard Identification:
-
2,4-D Moiety: Harmful if swallowed (Acute Tox. 4). Serious eye damage (Eye Dam. 1). Skin sensitizer (Skin Sens. 1).
-
Pyrrolidine Moiety: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.
-
-
Handling Precautions:
-
PPE: Nitrile gloves (double-gloved recommended during synthesis), safety goggles, and lab coat.
-
Ventilation: All synthesis steps involving Thionyl Chloride and Pyrrolidine must be performed in a certified chemical fume hood.
-
-
Waste Disposal:
-
Aqueous washings containing 2,4-D residues must be treated as hazardous pesticide waste, not flushed down the drain.
-
Organic solvents should be disposed of in halogenated waste streams.
-
References
-
U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances. Link
-
National Institute of Standards and Technology (NIST). (2023). 2,4-Dichlorophenoxyacetic acid (Properties & Mass Spectra). NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid. Merck KGaA. Link
- Peterson, M. A., et al. (2016). Auxin Herbicides: Mechanisms of Action and Resistance. In: Weed Science. Cambridge University Press. (Contextual grounding for auxin amide hydrolysis).
-
PubChem. (2024).[2] Compound Summary: 2,4-Dichlorophenoxyacetic acid.[1][3][4] National Library of Medicine. Link
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7Cl2N3O | CID 739374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0501129A1 - Substituierte bicyclische 3-Aryl-pyrrolidin-2,4-dion-Derivate - Google Patents [patents.google.com]
- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
